N3-Peg11-OH

PROTAC linker design bioconjugate spacer optimization molecular ruler applications

N3-PEG11-OH (Azido-PEG11-alcohol, CAS 2252392-53-1) is a monodisperse, linear, heterobifunctional poly(ethylene glycol) derivative bearing a terminal azide (-N₃) group at one end and a hydroxyl (-OH) group at the other, separated by a precise chain of 11 ethylene glycol (EG) repeat units. With a molecular formula of C₂₂H₄₅N₃O₁₁ and an exact molecular weight of 527.61 Da, this compound is a single-molecular-weight entity (dispersity Đ = 1.0), distinguishing it from polydisperse PEG mixtures.

Molecular Formula C22H46N3O11+
Molecular Weight 528.6 g/mol
Cat. No. B8264433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-Peg11-OH
Molecular FormulaC22H46N3O11+
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=N
InChIInChI=1S/C22H46N3O11/c23-25-24-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h23,26H,1-22H2/q+1
InChIKeyYMDVPIFBNBGUAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N3-PEG11-OH (Azido-PEG11-alcohol, CAS 2252392-53-1): A Monodisperse Heterobifunctional PEG Linker for Click Chemistry and PROTAC Synthesis


N3-PEG11-OH (Azido-PEG11-alcohol, CAS 2252392-53-1) is a monodisperse, linear, heterobifunctional poly(ethylene glycol) derivative bearing a terminal azide (-N₃) group at one end and a hydroxyl (-OH) group at the other, separated by a precise chain of 11 ethylene glycol (EG) repeat units . With a molecular formula of C₂₂H₄₅N₃O₁₁ and an exact molecular weight of 527.61 Da, this compound is a single-molecular-weight entity (dispersity Đ = 1.0), distinguishing it from polydisperse PEG mixtures . The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkynes, BCN, or DBCO derivatives, while the terminal hydroxyl group provides a versatile handle for further derivatization or direct conjugation . It is classified as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker and is widely employed in bioconjugation, surface modification, and targeted protein degradation research .

Why N3-PEG11-OH Cannot Be Arbitrarily Replaced by N3-PEG8-OH, N3-PEG12-OH, or Other Azido-PEGn-alcohol Linkers in Scientific Workflows


In PROTAC design and precision bioconjugation, linker length is not a passive parameter—it is a conformational determinant that dictates whether productive ternary complex geometries can form between an E3 ligase and a target protein [1]. The PEG11 spacer (11 EG units, extended contour length ~38.5 Å) occupies a specific intermediate spatial range that is thermodynamically and kinetically distinct from shorter (e.g., PEG8 at ~28 Å) or longer (e.g., PEG12 at ~42 Å; PEG24 at ~84 Å) analogs . Systematic linker length variation studies have demonstrated that even a single EG-unit change can shift degradation DC₅₀ values by an order of magnitude or completely abolish target degradation [2][3]. Furthermore, monodispersity (Đ = 1.0) guarantees stoichiometric homogeneity in the final conjugate, a property that polydisperse PEG alternatives cannot deliver . Substituting N3-PEG11-OH with another chain-length variant without empirical re-optimization therefore risks catastrophic loss of biological activity, irreproducible conjugation stoichiometry, and wasted synthesis resources.

Quantitative Differential Evidence for N3-PEG11-OH Relative to Closest Azido-PEGn-alcohol Analogs


Extended Contour Length of ~3.85 nm Places PEG11 in a Distinct Spatial Window Between PEG8 (~2.8 nm) and PEG12 (~4.2 nm)

The contour length of the PEG11 spacer, calculated from the established 0.35 nm per ethylene glycol (EG) unit in the fully extended trans-conformation, is approximately 3.85 nm (38.5 Å) . This positions N3-PEG11-OH in a discrete spatial niche: approximately 1.05 nm longer than N3-PEG8-OH (8 EG units × 0.35 nm = 2.8 nm) and 0.35 nm shorter than N3-PEG12-OH (12 EG units × 0.35 nm = 4.2 nm) . For longer-chain comparators, N3-PEG24-OH provides 8.4 nm (84 Å) [1]. In PROTAC ternary complex formation, the inter-ligand distance bridging E3 ligase and target protein binding pockets typically spans 3-5 nm [2]; the PEG11 contour length of 3.85 nm falls within this critical range, whereas PEG8 at 2.8 nm may fail to span the required distance and PEG24 at 8.4 nm introduces excess conformational entropy that reduces effective molarity [2].

PROTAC linker design bioconjugate spacer optimization molecular ruler applications

Monodispersity (Đ = 1.0) and High Purity (>97%) Enable Defined Stoichiometric Control Absent in Polydisperse PEG Linker Alternatives

N3-PEG11-OH is synthesized as a single-molecular-weight compound (exact MW = 527.61 Da, dispersity Đ = 1.0) rather than purified from a disperse polymer mixture, resulting in a discrete chain length that provides absolute stoichiometric homogeneity in conjugates [1]. Commercial specifications report purity of >97% (BOC Sciences) to ≥95% (multiple vendors) [2]. In contrast, polydisperse PEG linkers (e.g., HO-PEG-OH with average MW ~600 Da) contain a distribution of chain lengths spanning several EG units, introducing stochastic variation in conjugate hydrodynamic radius, valency, and bioactivity . For PROTAC applications, monodispersity is especially critical because the linker length directly controls ternary complex geometry; a disperse linker population generates an ensemble of inter-ligand distances, confounding structure-activity relationships [3].

monodisperse PEG bioconjugation quality control PROTAC analytical characterization

PEG11-Containing PROTACs Exhibit Linker-Length-Dependent Target Degradation: Empirical Evidence from Retro-2-Based PROTACs and Curated SAR Models

Troup et al. (2026) synthesized six Retro-2-based PROTACs incorporating PEG linkers of varying chain lengths (2, 3, 4, 5, and 6 PEG units) and demonstrated for the first time that GSPT1 degradation depends on the length of the flexible PEG chain linker [1]. Notably, PROTACs with PEG-2 linkers completely blocked protein biosynthesis from 1 μM to 30 μM, while molecules with longer PEG linkers exhibited differing degradation profiles [1]. Complementing this, Bemis et al. (2021) curated a comprehensive set of PROTAC linker SAR studies and generated a normalized model showing that linear linker length profoundly affects observed degradation potency (DC₅₀) across diverse target-ligase pairs [2]. These findings establish that PEG chain length is not interchangeable: the specific 11-unit PEG spacer represents a distinct SAR data point that must be empirically validated for each PROTAC target pair, and prior successes with PEG8 or PEG12 linkers in different systems cannot be extrapolated to PEG11 without experimental confirmation [2].

PROTAC degradation efficiency linker structure-activity relationship DC₅₀ optimization targeted protein degradation

Liquid Physical State at Standard Storage (4°C) and Ambient Temperature Enables Superior Dispensing Precision Versus Solid Longer-Chain PEG Analogs

N3-PEG11-OH is a colorless to light yellow viscous liquid under standard storage conditions (4°C) and at ambient temperature [1]. This liquid physical state permits direct volumetric dispensing using positive-displacement pipettes or automated liquid handlers, enabling accurate small-scale aliquoting without the weighing errors and electrostatic challenges associated with solid PEG powders . In contrast, longer-chain monodisperse analogs such as N3-PEG24-OH (MW 1100.29 Da, dPEG® spacer 86.7 Å) are solid powders at room temperature, complicating precise microgram-to-milligram dispensing [2]. The liquid state of PEG11 is a direct consequence of its intermediate chain length—shorter PEGs (≤PEG8, MW ≤400 Da) are low-viscosity liquids, while PEG12 (MW ~572 Da) approaches the liquid-to-solid transition boundary, exhibiting batch-dependent physical form .

laboratory handling automated liquid dispensing PEG physical properties formulation workflow

PEG Spacer Length Modulates Bioactive Ligand Presentation: PEG11 Requiring Lower RGD Concentration for Cell Attachment Compared to PEG5 in Hydrogel Systems

In a controlled hydrogel study by the Anseth group, bioactive RGD ligands were conjugated to monodisperse PEG5, PEG11, and PEG27 spacers and copolymerized into PEG-diacrylate hydrogels to probe the effect of spacer length on cell-material interactions [1]. The study demonstrated that as PEG spacer length increases, the RGD concentration required to support cell attachment and spreading decreases—PEG11 required substantially lower RGD surface density than PEG5 to achieve equivalent cell adhesion [1]. Additionally, competitive cell detachment assays in the presence of soluble linear RGD showed non-linear dependence on PEG spacer length, with cells on longer PEG-RGD conjugates (PEG11, PEG27) exhibiting greater resistance to detachment than those on shorter PEG5 conjugates [1]. This direct within-study comparison establishes that PEG11 occupies a functionally meaningful intermediate position, offering a quantifiable improvement in ligand accessibility over shorter PEG spacers while avoiding the reduced conjugation efficiency associated with very long spacers like PEG27 [1].

cell-material interactions hydrogel bioconjugation PEG spacer bioactivity RGD ligand presentation

Optimal Procurement and Application Scenarios for N3-PEG11-OH Based on Quantitative Differentiation Evidence


PROTAC Linker Library Screening Where PEG11 Occupies a Unique SAR Position Between PEG8 and PEG12

For medicinal chemistry teams building PROTAC linker SAR libraries, N3-PEG11-OH provides an essential intermediate-length data point that PEG8 and PEG12 cannot substitute. The Bemis et al. (2021) model demonstrates that linker length exerts a non-linear influence on degradation potency (DC₅₀), and omitting the PEG11 length creates a ~1 nm gap in the SAR continuum between PEG8 (2.8 nm) and PEG12 (4.2 nm), potentially missing an activity cliff or an optimal degradation window [1]. The Retro-2 PROTAC study further confirms that even a single EG-unit difference can produce qualitatively different degradation outcomes [2]. Procuring N3-PEG11-OH specifically for PROTAC linker scanning ensures complete coverage of the 2.8-4.2 nm spatial range, maximizing the probability of identifying a high-potency degrader.

High-Throughput Automated Bioconjugation Workflows Requiring Liquid-Phase Dispensing Precision

N3-PEG11-OH's reliable liquid physical state at 4°C to room temperature makes it the preferred azido-PEG-alcohol for automated liquid handling platforms [1]. Unlike solid PEG24-OH (requiring gravimetric dispensing with attendant weighing errors at sub-milligram scales) or PEG12-OH (batch-variable liquid/solid state that disrupts automated workflows), PEG11-OH can be dispensed volumetrically using standard positive-displacement pipette tips in 96- or 384-well format [1][2]. This translates to higher throughput, lower coefficient of variation (%CV) in conjugate loading, and reduced operator-to-operator variability in multi-user core facilities and CRO settings.

Surface Functionalization of Nanoparticles and Biosensors Requiring Defined PEG Brush Thickness

In nanoparticle PEGylation and biosensor surface engineering, the PEG spacer length directly controls the brush thickness, which governs colloidal stability, non-specific protein adsorption, and ligand accessibility [1]. N3-PEG11-OH provides a PEG brush thickness of approximately 3.85 nm (extended conformation), offering quantifiably greater steric shielding than PEG8 (~2.8 nm) while maintaining a more compact hydrodynamic footprint than PEG24 (~8.4 nm) [2]. This intermediate thickness is particularly advantageous for gold nanoparticle (AuNP) conjugates designed for cellular uptake, where excessively long PEG chains (>5 nm) can sterically hinder endocytosis and excessively short PEG chains (<3 nm) fail to prevent serum protein corona formation [1]. The azide terminus further enables modular post-functionalization with targeting ligands via CuAAC or SPAAC click chemistry .

Synthesis of Homogeneous Antibody-Drug Conjugate (ADC) or Peptide-Drug Conjugate Intermediates

For biopharmaceutical development teams requiring homogeneous drug-to-antibody ratios (DAR) in ADC intermediates, the monodispersity (Đ = 1.0) of N3-PEG11-OH is non-negotiable [1]. Polydisperse PEG linkers introduce a distribution of hydrodynamic volumes that complicates hydrophobic interaction chromatography (HIC) purification and produces ADCs with variable pharmacokinetic profiles [2]. The >97% purity specification of N3-PEG11-OH, combined with the orthogonal reactivity of the azide (for payload attachment via click chemistry) and hydroxyl (for antibody lysine or cysteine conjugation after activation), enables the synthesis of a single, well-defined intermediate that simplifies downstream analytical characterization and regulatory documentation [1].

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